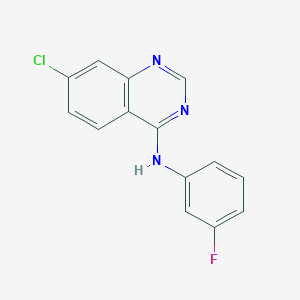

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNCIQDDNNXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 3-fluoroaniline, which is then reacted with 7-chloro-4-quinazolinone under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance yield and reduce reaction time. These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Materials : The synthesis often begins with 7-fluoro-6-nitroquinazoline and 3-chloro-4-fluoroaniline.

- Reagents : Common reagents include dimethyl sulfoxide (DMSO), triethylamine, and potassium trimethyl silanoate.

- Yield : Optimized methods have reported yields exceeding 90% under controlled conditions .

Biological Activities

The primary applications of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine are centered around its role as a potential therapeutic agent.

Anticancer Activity

Quinazoline derivatives, including this compound, have been studied for their ability to inhibit protein kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial in the treatment of various cancers, including lung cancer and breast cancer.

- Mechanism of Action : By inhibiting EGFR, these compounds can prevent tumor cell proliferation and induce apoptosis .

- Case Studies : Research has shown that derivatives of quinazoline can significantly reduce tumor growth in preclinical models .

Other Potential Applications

In addition to cancer therapy, there are indications that quinazoline derivatives may possess antibacterial properties. Preliminary studies suggest that modifications to the quinazoline structure can enhance antimicrobial activity, warranting further investigation into their use as antibiotics .

Comparative Data Table

| Property | This compound | Other Quinazoline Derivatives |

|---|---|---|

| Chemical Structure | C₁₃H₈ClF₃N₃ | Varies |

| Synthesis Yield | >90% | Varies |

| Primary Target | EGFR | Various kinases |

| Anticancer Efficacy | Significant in vitro activity | Varies |

| Antibacterial Activity | Preliminary evidence | Established in some derivatives |

Wirkmechanismus

The mechanism of action of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine primarily involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, the compound prevents the phosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where EGFR is often overexpressed .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Bioactivity: The 7-chloro substituent in the target compound may enhance electrophilic interactions in kinase binding pockets compared to 7-methoxy or 7-fluoro groups in analogues .

Synthetic Feasibility: The synthesis of N-(3-fluorophenyl)-6-iodoquinazolin-4-amine (a precursor for cross-coupling) achieved via nucleophilic substitution aligns with methods applicable to the target compound . In contrast, morpholinopropoxy-substituted derivatives require multi-step syntheses with lower yields (e.g., 34% for triazole-linked analogues) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred based on nitro- and chloro-substituted analogues .

Biologische Aktivität

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 216.64 g/mol. The presence of electron-withdrawing groups such as chlorine and fluorine on the aromatic ring significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), a critical player in tumor proliferation and survival. The compound exhibits potent inhibitory effects on EGFR autophosphorylation, leading to reduced cell proliferation in EGFR-dependent cancer cell lines.

Anticancer Efficacy

Numerous studies have evaluated the anticancer properties of quinazoline derivatives, including this compound. The following table summarizes key findings from various research studies regarding its efficacy against different cancer cell lines:

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study A | A431 | 10.2 | EGFR inhibition |

| Study B | A549 | 16.1 | EGFR inhibition |

| Study C | H1975 | 7.0 | EGFR mutation targeting |

| Study D | SW480 | 9.3 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning and type of substituents on the quinazoline core significantly affect the compound's potency and selectivity towards EGFR. For instance:

- Electron-withdrawing groups (e.g., Cl, F) at the para position enhance binding affinity.

- Substituents at the aniline moiety are crucial; modifications can lead to increased or decreased activity.

Research indicates that compounds with a combination of halogen substitutions at specific positions tend to exhibit superior anticancer activity compared to their unsubstituted counterparts .

Case Studies

- EGFR Inhibition in Lung Cancer : A study demonstrated that this compound effectively inhibited cell growth in lung cancer models with varying EGFR mutations, showcasing its potential as a targeted therapy.

- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhance overall treatment efficacy against resistant cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine?

Answer:

The synthesis typically involves cyclization of quinazoline intermediates and subsequent functionalization. A common approach includes:

- Quinazoline Cyclization : Reacting substituted anthranilic acid derivatives with formamide or dimethylformamide dimethyl acetal to form the quinazoline core .

- Amine Coupling : Introducing the 3-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination under palladium catalysis. For example, coupling 7-chloroquinazolin-4-amine with 3-fluoroaniline in the presence of a base (e.g., NaOtBu) and a palladium catalyst (e.g., Pd(OAc)₂) .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (e.g., ethanol/water) to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of quinazolin-4-amine derivatives?

Answer:

SAR studies should focus on:

- Substituent Effects : Systematic substitution at positions 6 and 7 (e.g., chloro, methoxy) to modulate electron density and steric bulk. For instance, 7-methoxy analogs show enhanced solubility but reduced kinase inhibition compared to 7-chloro derivatives .

- Morpholine Moieties : Introducing morpholine-propoxy groups (as in ) improves selectivity for tyrosine kinase receptors by enhancing hydrogen bonding with ATP-binding pockets.

- Computational Modeling : Perform 3D-QSAR using CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies key interactions with EGFR or VEGFR2 .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the quinazoline C4-amine (δ 8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 314.06).

- HPLC-PDA : Ensure >98% purity with a retention time matching reference standards .

Advanced: How can researchers resolve discrepancies in reported pharmacological data for quinazolin-4-amine derivatives?

Answer:

Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

- Standardized Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .

- Stability Testing : Monitor compound degradation in DMSO stock solutions via LC-MS. Store aliquots at -80°C under argon to prevent oxidation .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., and ) to identify consensus trends in IC₅₀ values against targets like EGFR.

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Handling : Use nitrile gloves and safety goggles in a fume hood. Avoid skin contact, as analogs (e.g., Gefitinib derivatives) may cause irritation .

- Storage : Keep in amber vials at -20°C under inert gas (N₂ or Ar). Desiccate with silica gel to prevent hydrolysis of the chloro substituent .

Advanced: What computational tools predict the metabolic stability of this compound?

Answer:

- In Silico Metabolism : Use software like MetaSite or GLORY to identify likely CYP450 oxidation sites (e.g., C7-chloro or fluorophenyl ring).

- MD Simulations : Run molecular dynamics (GROMACS) in liver microsome models to assess half-life. Fluorine atoms reduce metabolic clearance by blocking CYP3A4 binding .

Basic: How does the electronic nature of substituents influence the compound’s reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : The 7-chloro and 3-fluoro substituents activate the quinazoline core for electrophilic substitution but deactivate it for nucleophilic attacks.

- Hammett Parameters : The σₚ value of Cl (-0.23) and F (+0.43) synergistically stabilize the transition state during SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.